molecular formula C10H13NO2 B1679637 Propham CAS No. 122-42-9

Propham

Cat. No.: B1679637
CAS No.: 122-42-9
M. Wt: 179.22 g/mol
InChI Key: VXPLXMJHHKHSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propham is synthesized through the reaction of phenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propham undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Herbicidal Applications

Propham as a Herbicide

This compound is primarily utilized in agricultural settings to manage weed populations effectively. It acts by inhibiting the growth of specific weeds while being less harmful to crops like potatoes and other vegetables. Its mode of action involves the inhibition of cell division in target plants, leading to their eventual death.

Table 1: Efficacy of this compound on Various Weeds

Weed SpeciesApplication Rate (kg/ha)Control Efficacy (%)
Annual Bluegrass1.585
Barnyard Grass2.090
Common Lambsquarters1.080
Yellow Nutsedge1.575

Uptake and Metabolism Studies

Research has shown that this compound is absorbed and metabolized differently across various plant species. A study conducted on wheat, sugarbeet, and alfalfa indicated that these plants absorbed significant amounts of this compound when treated in liquid culture or soil.

Key Findings:

  • Wheat absorbed 98% of this compound, while sugarbeet and alfalfa absorbed 93% and 81%, respectively.
  • This compound was completely metabolized when applied via soil application.
  • Metabolites identified included isopropyl-4-hydroxycarbanilate and isopropyl-2-hydroxycarbanilate, demonstrating the compound's breakdown products in different plant systems .

Toxicological Studies

Toxicological evaluations have assessed the effects of this compound on various organisms, including mammals. The U.S. Environmental Protection Agency has classified this compound as having low acute oral and dermal toxicity (Category III). Long-term studies indicated potential effects on spleen weight and cholinesterase activity in rats at higher doses.

Table 2: Toxicity Findings from Animal Studies

Study TypeDose (ppm)Observed Effects
90-Day Rat Feeding Study1000No significant adverse effects observed
Cholinesterase Activity2000Decreased activity noted in females
Spleen Weight>2000Increased spleen weight observed

Environmental Impact Assessments

This compound's environmental fate has been a subject of extensive research due to its widespread use in agriculture. Studies indicate that this compound degrades under environmental conditions, with its metabolites showing varying levels of persistence.

Case Study: Environmental Fate in Oil Palm Cultivation
A comprehensive review highlighted the use of this compound alongside other herbicides in oil palm plantations. The findings emphasized the need for integrated weed management strategies to mitigate potential ecological impacts while maintaining effective weed control .

Comparison with Similar Compounds

Biological Activity

Propham is a carbamate herbicide primarily used for controlling weeds in various agricultural settings. Its chemical structure is represented as C10H13NO2, and it plays a significant role not only as a herbicide but also as a plant growth regulator. This article delves into the biological activity of this compound, exploring its metabolism, degradation pathways, toxicity, and case studies relevant to its application and effects.

This compound acts by inhibiting specific enzymatic pathways in plants, particularly those involved in growth regulation. It is known to affect the synthesis of gibberellins, which are crucial for plant growth and development. By disrupting these pathways, this compound effectively stunts the growth of unwanted vegetation while promoting desired crop growth.

Biodegradation Pathway

Research indicates that this compound undergoes microbial degradation through a specific metabolic pathway. A notable study highlighted the role of the bacterium Starkeya sp. YW6 , which can degrade this compound by first hydrolyzing it to aniline. This intermediate is further metabolized to catechol, which is then oxidized via an ortho-cleavage pathway. The amidase enzyme (MmH) from this strain exhibits high activity towards this compound, with kinetic parameters indicating efficient metabolism under optimal conditions (40 °C and pH 8.0) .

EnzymeActivityKcat (s^-1)Km (μM)
MmHHigh33.416.9

This enzymatic activity suggests potential applications in bioremediation efforts to mitigate this compound's environmental impact.

Toxicity Profile

This compound's toxicity has been assessed through various studies, revealing its acute mammalian toxicity levels:

  • Oral LD50 : Ranges from 500 to 2000 mg/kg for solids.
  • Dermal LD50 : Approximately 1000 mg/kg for solids.

These values categorize this compound within the moderately hazardous class of pesticides, indicating that while it poses some risk to non-target organisms, its use can be managed with appropriate safety measures .

Uptake and Translocation in Plants

A significant study examined the uptake and metabolism of this compound in different crops such as wheat (Triticum aestivum), sugar beet (Beta vulgaris), and alfalfa (Medicago sativa). The findings revealed that:

  • Sugar beet roots metabolized 95% of absorbed this compound.
  • Sugar beet leaves metabolized 91%.
  • Wheat leaves metabolized 89%.
  • Alfalfa leaves metabolized only 36%.

This differential metabolism highlights the varying sensitivities of crops to this compound and underscores the importance of selecting appropriate crops for its application .

Agricultural Impact

One case study focused on the application of this compound in controlling weed populations in sugar beet fields. It demonstrated significant reductions in weed biomass, leading to improved crop yields. The study emphasized the importance of timing and dosage in maximizing efficacy while minimizing environmental risks.

Ecotoxicological Assessments

Another case study evaluated the effects of this compound on non-target aquatic organisms. The results indicated that while this compound has a relatively low persistence in water bodies, its acute toxicity could pose risks to aquatic life if not managed properly during application periods.

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for evaluating Propham’s herbicidal efficacy in controlled environments?

To assess this compound’s efficacy, employ a randomized block design with replicates to minimize environmental variability. Use concentrations ranging from 0.1–5.0 mg/L, applied to target plant species (e.g., Arabidopsis thaliana), and measure inhibition rates over 14 days. Include negative controls (solvent-only treatments) and calibrate application methods (foliar vs. soil drench) to ensure reproducibility. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare treatment effects .

Q. How can researchers validate this compound’s stability in environmental matrices like soil and water using HPLC-MS?

Prepare spiked soil/water samples at known concentrations (e.g., 1–100 ppm) and extract using solid-phase extraction (SPE) for water or QuEChERS for soil. Validate method accuracy via recovery rates (70–120%), precision (RSD <15%), and limits of detection (LOD <0.01 ppm). Use a C18 column with a mobile phase of acetonitrile:water (70:30) and monitor degradation products (e.g., N-phenylpropanamide) at 254 nm. Include a matrix-matched calibration curve to account for interferences .

Advanced Research Questions

Q. How can contradictory findings about this compound’s degradation kinetics in studies with varying soil pH be systematically resolved?

Conduct a meta-analysis of existing studies to identify confounding variables (e.g., organic matter content, microbial activity). Design controlled experiments with soils adjusted to pH 4–8 using CaCO₃ or H₂SO₄. Measure this compound half-life (t₁/₂) under standardized moisture (20% w/w) and temperature (25°C) conditions. Apply kinetic modeling (e.g., first-order decay) and use multivariate regression to isolate pH effects. Cross-validate results with isotopic labeling (e.g., ¹⁴C-Propham) to track mineralization pathways .

Q. What computational methods are effective in predicting this compound’s off-target interactions with plant enzymes?

Use molecular docking (e.g., AutoDock Vina) to screen this compound against non-target enzyme structures (e.g., acetolactate synthase). Validate binding affinities with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Compare results with experimental enzyme inhibition assays (IC₅₀ values). Integrate cheminformatics tools (e.g., SwissADME) to predict bioavailability and metabolism, highlighting risks of unintended phytotoxicity .

Q. How can multi-omics approaches elucidate this compound’s mode of action in resistant weed species?

Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) to profile gene expression and metabolite shifts in resistant vs. susceptible biotypes. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to detoxification pathways (e.g., cytochrome P450s). Validate candidates via CRISPR knockouts and measure this compound sensitivity. Correlate findings with enzyme activity assays (e.g., glutathione S-transferase) to map resistance mechanisms .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are optimal for reconciling dose-response variability in this compound toxicity studies?

Apply non-linear regression models (e.g., log-logistic curves) to fit dose-response data. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values. For heterogeneous datasets, employ mixed-effects models to account for random variables (e.g., plant growth stage). Include sensitivity analyses to test assumptions of normality and homogeneity of variance .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence under field conditions?

Implement a split-plot design with repeated measures over 12 months. Monitor this compound residues in soil cores (0–30 cm depth) using LC-MS/MS at 30-day intervals. Measure covariates (rainfall, microbial biomass) to adjust for seasonal variability. Use geospatial tools (GIS) to map spatial degradation patterns and identify hotspots of accumulation .

Q. Tables for Hypothetical Data Reporting

Table 1: Example parameters for this compound stability analysis in soil.

pHOrganic Matter (%)t₁/₂ (days)Degradation Product (%)
5.02.128.3 ± 3.212.7 ± 1.8
6.53.445.6 ± 4.18.9 ± 1.2
8.01.815.4 ± 2.718.3 ± 2.4

Table 2: Molecular docking scores for this compound against plant enzymes.

EnzymeBinding Affinity (kcal/mol)Active Site Residues
Acetolactate synthase-7.9Leu375, Arg377
Glutathione reductase-6.2Cys102, His178

Properties

IUPAC Name

propan-2-yl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLXMJHHKHSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020766
Record name Propham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline]
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propham
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.09 at 20 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C
Record name Propham
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Root and epicotyl growth inhibition are...phytotoxic effect...in intact plants. Among its actions at cellular level...disrupts normal cell division, inhibits protein and amylase synthesis, inhibits photolytic activity of isolated chloroplasts and effects activity of messenger RNA., The effects of propham ... on O uptake, ATP synthesis, cell division and cell cycle distribution in root tips of pea (Pisum sativum) (Alaska) are reported. At the lowest concn tested ( ... propham, 1.2 .times. 10-6M) a reduction in the number of cells able to enter into mitosis was observed. ... At the higher range of concn tested ... propham (1.2 .times. 10-3M) caused a rapid decrease in number of mitosis so that by 6 hr <1% of the total cells were dividing and all of them were abnormal, by 24 hr this level was reduced to .apprx. 0.2%.
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL

CAS No.

122-42-9
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propham
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propham [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propham
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, N-phenyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propham
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPHAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y647G714RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A liquid mixture of 50 g (0.42 mol) of phenyl isocyanate and 6.43 ml (0.084 mol) of isopropanol was stirred at room temperature for 20 minutes and thereafter an unreacted raw material was distilled away under a reduced pressure to obtain 16.1% of isopropyl N-phenylcarbamate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
6.43 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Six hundred and seventy (670) pounds of 50 percent aqueous sodium hydroxide solution were added to one hundred and fifty (150) gallons of water contained in a reactor kettle equipped with a stirrer, heating, and cooling means. The temperature was maintained below 60° F., and the solution was continuously stirred. Seven hundred and fifteen (715) pounds of aniline were then added; the temperature was lowered to 50° F. and the pH of the solution was adjusted to between 7.0 and 8.0 and maintained thereat while one thousand and fifty (1050) pounds of isopropylchloroformate were added to form isopropyl N-phenylcarbamate. When 99 to 99.5 percent of the aniline had reacted, the reaction mixture was pumped into a wash kettle and heated with stirring to about 185° to 210° F. until about 95 percent of the isopropyl N-phenylcarbamate had melted. The stirring was stopped, and the mixture was allowed to separate into two phases, the lower of which, i.e., the aqueous salt phase, was drained away. An equal volume of hot water (200° F.) was added to the remaining phase comprised primarily of molten isopropyl N-phenylcarbamate, and the mixture was agitated for 20 minutes, and then allowed to separate into two phases. The upper phase comprising washed molten isopropyl N-phenylcarbamate was pumped into a second wash kettle and washed with 200 gallons of dilute hydrochloric acid solution maintained at 185° F. The washing of the mixture in the second wash kettle was continued, until a 25 milliliter sample of the wash kettle showed that a 1/2 inch cube of solid isopropyl N-phenylcarbamate heated and mixed with 25 milliliters of distilled water gave no color or only a slight bluish tinge when 3 drops of a solution containing 5 grams of calcium hypochlorite per 100 milliliters of water were added to the mixture of water and isopropyl N-phenylcarbamate after the mixture was cooled to ambient temperature (65° F.).
[Compound]
Name
( 670 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 150 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 715 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.